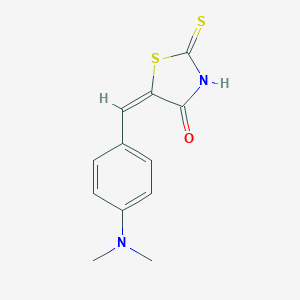

5-(4-Dimethylaminobenzylidene)rhodanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5042. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRVRELEASDUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060207 | |

| Record name | 4'-(Dimethylamino)benzalrhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS] | |

| Record name | p-Dimethylaminobenzalrhodanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-17-4 | |

| Record name | 5-(4-Dimethylaminobenzylidene)rhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dimethylaminobenzalrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-(Dimethylamino)benzalrhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminobenzylidenerhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIMETHYLAMINOBENZALRHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SER53Q7RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine

This technical guide provides a comprehensive overview of the synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine, a compound of interest for researchers, scientists, and drug development professionals. The synthesis is primarily achieved through a Knoevenagel condensation reaction. This document details the experimental protocol, summarizes key quantitative data, and provides visualizations of the reaction and experimental workflow.

Core Synthesis: Knoevenagel Condensation

The synthesis of this compound is a classic example of the Knoevenagel condensation.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in this case, rhodanine (B49660) and 4-dimethylaminobenzaldehyde, respectively. The reaction is typically catalyzed by a weak base.

Reaction Scheme:

Caption: Knoevenagel condensation of 4-Dimethylaminobenzaldehyde and Rhodanine.

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Knoevenagel condensation to produce this compound.

Materials:

-

4-Dimethylaminobenzaldehyde (C₉H₁₁NO, MW: 149.19 g/mol )[4]

-

Rhodanine (C₃H₃NOS₂, MW: 133.19 g/mol )

-

Glacial Acetic Acid (as solvent)

-

Anhydrous Sodium Acetate (B1210297) (as catalyst)

-

Ethanol (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-dimethylaminobenzaldehyde and 1.0 equivalent of rhodanine in a minimal amount of glacial acetic acid.

-

Add 1.5 to 2.0 equivalents of anhydrous sodium acetate to the mixture.

-

Heat the reaction mixture to reflux (approximately 118 °C) with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, a solid precipitate of the product will form.

-

Pour the cooled reaction mixture into ice-cold water to facilitate further precipitation.

-

Collect the crude product by vacuum filtration.

-

Wash the collected solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to obtain the pure this compound.

-

Dry the purified product in a vacuum oven.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂OS₂ | [5] |

| Molecular Weight | 264.37 g/mol | [6][7] |

| Melting Point | 285-288 °C | [6][8] |

| Appearance | Red fluffy powder | [8] |

| λmax | 451 nm | [6][9] |

| Solubility | Insoluble in water; soluble in dioxane (hot), alcohol, benzene, chloroform, diethyl ether/hexanes. | [6][9] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative "Green" Synthesis Approaches

Recent research has focused on developing more environmentally benign methods for the synthesis of rhodanine derivatives.[3] These approaches often utilize alternative solvents and catalysts to minimize the use of volatile organic compounds.

-

Deep Eutectic Solvents (DES): A study reported the use of a choline (B1196258) chloride:urea (1:2) deep eutectic solvent for the Knoevenagel condensation of rhodanine with various aldehydes, achieving low to good yields without a catalyst.[2]

-

Ionic Liquids (ILs): 2-Hydroxyethylammonium formate (B1220265) has been employed as a task-specific ionic liquid for this condensation, resulting in good to excellent yields under solvent-free conditions.[10]

-

Nanoparticle Catalysis: Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a magnetically separable and recyclable catalyst in water, providing a green and efficient protocol with high product yields.[3]

These alternative methods offer advantages in terms of reduced environmental impact, easier product isolation, and catalyst recyclability, making them attractive options for sustainable chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. This compound [himedialabs.com]

- 6. 5-(4-二甲氨基亚苄基)罗丹宁 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 536-17-4 [chemicalbook.com]

- 9. This compound 97 536-17-4 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine, a molecule of significant interest in medicinal chemistry and analytical sciences. This document details the underlying chemical principles, experimental protocols, and relevant biological context for professionals engaged in drug discovery and development.

Introduction

This compound is a rhodanine (B49660) derivative that has garnered considerable attention for its diverse biological activities, including its role as an inhibitor of key signaling proteins in cancer progression.[1][2] The synthesis of this compound is most commonly achieved through the Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, rhodanine, with a carbonyl compound, 4-dimethylaminobenzaldehyde, typically in the presence of a basic catalyst.[3][4]

The Knoevenagel Condensation: Mechanism and Specifics

The Knoevenagel condensation proceeds through a series of reversible steps initiated by the deprotonation of the active methylene group of rhodanine by a base. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-dimethylaminobenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product, this compound.

Experimental Protocols

The synthesis of this compound can be achieved through various published methods. Below is a generalized, representative experimental protocol synthesized from the available literature.

Materials and Reagents

-

Rhodanine

-

4-Dimethylaminobenzaldehyde

-

Catalyst (e.g., piperidine, triethylamine (B128534) (TEA), sodium acetate)

-

Solvent (e.g., ethanol (B145695), acetic acid, deep eutectic solvents)

-

Recrystallization solvent (e.g., ethanol, glacial acetic acid)

General Synthetic Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts of rhodanine and 4-dimethylaminobenzaldehyde in a suitable solvent.

-

Catalyst Addition: Add a catalytic amount of the chosen base to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for a specified period (typically ranging from 1 to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the crude product by filtration.

-

Purification: Wash the crude product with a cold solvent (e.g., ethanol or water) to remove impurities.

-

Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the pure this compound as a red crystalline solid.

-

Drying: Dry the purified product under vacuum.

Data Presentation

Physical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Appearance | Red crystalline powder |

| Molecular Formula | C₁₂H₁₂N₂OS₂ |

| Molecular Weight | 264.37 g/mol |

| Melting Point | 285-288 °C[5] |

| λmax | 451 nm |

| ¹H NMR (DMSO-d₆) | δ (ppm): 3.1 (s, 6H, N(CH₃)₂), 6.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.6 (s, 1H, =CH), 13.5 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 40.1, 112.1, 121.9, 131.9, 133.2, 145.2, 152.1, 167.9, 195.1 |

| IR (KBr, cm⁻¹) | ~3400 (N-H), ~1700 (C=O), ~1600 (C=C), ~1180 (C=S) |

Knoevenagel Condensation Reaction Parameters

The efficiency of the Knoevenagel condensation for the synthesis of this compound is influenced by the choice of catalyst and solvent. The following table summarizes various reported reaction conditions and their corresponding outcomes.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Ethanol | Reflux | 2-4 | >90 |

| Sodium Acetate | Glacial Acetic Acid | Reflux | 3-5 | ~85-95 |

| Triethylamine (TEA) | DMSO | 70 | 3 | >98[3] |

| L-proline-based DES | Pro/Gly (1:2) | 60 | 1 | High |

| [bmim][OH] | Water | Room Temp | 0.5-2 | High[6] |

| 2-hydroxy ethylammonium (B1618946) acetate | Solvent-free | 80-100 | 0.2-0.5 | >90[2] |

Biological Activity and Signaling Pathways

This compound and other rhodanine derivatives have been identified as potent inhibitors of various enzymes, making them attractive scaffolds for drug development.[7]

Inhibition of PRL-3 Phosphatase

One of the key targets of rhodanine derivatives is the Phosphatase of Regenerating Liver-3 (PRL-3).[1][8] PRL-3 is a protein tyrosine phosphatase that is overexpressed in numerous metastatic cancers and plays a crucial role in promoting cell migration, invasion, and metastasis.[8] By inhibiting the enzymatic activity of PRL-3, this compound can block the downstream signaling pathways that contribute to cancer progression.[1]

Induction of Apoptosis

Rhodanine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10] This process is often mediated through the intrinsic mitochondrial pathway. The induction of apoptosis can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[11][12]

Conclusion

The Knoevenagel condensation provides an efficient and versatile route for the synthesis of this compound. The choice of catalyst and solvent system can be tailored to achieve high yields under various reaction conditions, including environmentally benign methodologies. The significant biological activities of this compound, particularly its role as a PRL-3 inhibitor and an inducer of apoptosis, underscore its potential as a lead compound in the development of novel anticancer therapeutics. This guide provides a foundational resource for researchers to synthesize, characterize, and further investigate the therapeutic applications of this promising molecule.

References

- 1. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Rapid and Green Procedure for the Synthesis of 5-Arylidene Rhodanine Derivatives [isaacpub.org]

- 3. Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound forTLCderivatization, =98.0 536-17-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What are PRL-3 inhibitors and how do they work? [synapse.patsnap.com]

- 9. scilit.com [scilit.com]

- 10. 5-Isopropylidene-3-ethyl rhodanine induce growth inhibition followed by apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Dimethylaminobenzylidene)rhodanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of 5-(4-Dimethylaminobenzylidene)rhodanine. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

Chemical and Physical Properties

This compound is an organic heterocyclic compound belonging to the rhodanine (B49660) derivative family.[1] It is typically a solid crystalline material at room temperature, presenting as a deep red or orange-to-red powder.[1][2][3] The compound's extended conjugated system, which includes the aromatic ring and the rhodanine moiety, contributes to its characteristic color and chemical stability.[1][4]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂OS₂ | [2][4][5][6][7] |

| Molecular Weight | 264.37 g/mol | [3][6][7] |

| Melting Point | 285-288 °C | [6][8][9] |

| Boiling Point | 430 °C at 760 mmHg (Predicted) | [] |

| Appearance | Deep red solid; Red fluffy powder; Orange to red powder or crystals | [2][3][6][8][] |

| λmax | 451 nm | [9] |

| CAS Number | 536-17-4 | [3][4][5][6][7][8] |

| Density | 1.36 ± 0.1 g/cm³ (Predicted) | [][11] |

| pKa | 8.17 ± 0.30 (Predicted) | [11] |

Solubility: The solubility of this compound varies across different solvents. It is practically insoluble in water.[12] Its solubility in other common laboratory solvents is summarized below:

| Solvent | Solubility | Source(s) |

| Acetone | Moderately soluble; Used for 0.03% solutions | [6][8][11] |

| Dioxane | Soluble 0.1 g/10 mL (hot) | [11] |

| Formic Acid (85%) | Very soluble | [12] |

| Hydrochloric Acid (37%) | Very soluble | [12] |

| Pyridine | Very soluble | [12] |

| Esters (e.g., ethyl acetate) | Good solubility | [12] |

| Alcohols | Slightly soluble | [12] |

| Benzene | Very slightly soluble | |

| Chloroform | Very slightly soluble | |

| Diethyl Ether | Very slightly soluble | |

| Hexane | Insoluble | [12] |

Chemical Structure and Identification

This compound is a derivative of rhodanine, which features a five-membered thiazolidine (B150603) ring with a carbonyl group and a thiocarbonyl group.[4] The core rhodanine structure is substituted at the 5-position with a 4-dimethylaminobenzylidene group.[4] The presence of the electron-donating dimethylamino group enhances the compound's electronic properties.[4]

| Identifier | Value | Source(s) |

| IUPAC Name | (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | [2][5][] |

| SMILES | CN(C)c1ccc(cc1)\C=C2\SC(=S)NC2=O | |

| InChI | 1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7+ | [2] |

| InChIKey | JJRVRELEASDUMY-JXMROGBWSA-N | [2] |

Common Synonyms: The compound is known by several synonyms, including p-Dimethylaminobenzalrhodanine, 4-Dimethylaminobenzylidenerhodanine, and 5-(p-dimethylaminobenzylidene)rhodanine.[2][4][5]

Experimental Protocols

3.1. Synthesis via Knoevenagel Condensation

The primary method for synthesizing this compound is through a Knoevenagel-type condensation reaction.[1][13] This involves the reaction of rhodanine with 4-dimethylaminobenzaldehyde in the presence of a mild base.[1]

Detailed Protocol:

-

Reactants: Rhodanine and 4-dimethylaminobenzaldehyde are used as the starting materials.

-

Solvent: Ethanol (B145695) or an aqueous ethanol mixture is typically used as the solvent.[1]

-

Catalyst: A mild base, such as sodium hydroxide, is used to facilitate the condensation.[1]

-

Procedure: The reactants are dissolved in the solvent, and the basic catalyst is added. The mixture is then heated under reflux conditions to drive the reaction to completion.[1]

-

Purification: The resulting solid product is typically collected by filtration, washed, and may be further purified by recrystallization to achieve high purity.

3.2. Characterization Methods

The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure.[5][14]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify the characteristic functional groups present in the molecule.[5]

-

UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax), which is characteristic of the compound's conjugated system.[5]

3.3. Application in Metal Ion Detection and Quantification

This compound is widely used as a chromogenic reagent and indicator for the detection and quantification of various metal ions.[6][8][11] It is particularly known for its use as a silver-specific dye.[6][8]

Protocol for Silver Quantification in Autoradiography: This compound is employed in a colorimetric assay to quantify the deposition of silver on X-ray film in autoradiography.[6][8][9]

-

Elution: Silver grains are eluted from the autoradiogram using a strong base like 5 N potassium hydroxide.

-

Dissolution & Neutralization: The eluted silver is dissolved in nitric acid and then neutralized.

-

Chelation & Measurement: this compound is added, which chelates with the silver ions, forming a colored complex.

-

Quantification: The concentration of silver is determined spectrophotometrically by measuring the absorbance of the colored solution and comparing it to a standard curve generated with known concentrations of silver nitrate.[]

Biological Activities and Potential Applications

Rhodanine derivatives, including this compound, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[4][15][16]

4.1. Enzyme Inhibition

Rhodanine-based compounds are known to be inhibitors of various enzymes.[1][15] For instance, certain 5-ene-rhodanine derivatives are high-affinity inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[13] While the specific inhibitory activity of this compound against a wide range of enzymes requires further detailed investigation, its structural motif is common among enzyme inhibitors.

It is important to note that rhodanine-containing compounds have also been flagged as potential Pan Assay Interference Compounds (PAINS), which can exhibit non-specific activity in high-throughput screening assays.[15] Therefore, any observed biological activity should be critically evaluated with appropriate control experiments.[15]

4.2. Antimicrobial and Anticancer Research

Derivatives of rhodanine have shown potential antimicrobial, antifungal, and anticancer properties.[4][16][17] For example, a related compound, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, displayed significant anticancer activity against A2780 and A2780cisR cell lines.[17] The rhodanine scaffold is considered a "privileged" structure in medicinal chemistry, and its derivatives continue to be explored for various therapeutic applications.[18]

Safety and Handling

While comprehensive toxicity data is limited, this compound is generally considered to have low acute toxicity.[1] However, as with any chemical reagent, appropriate safety precautions should be taken. It may cause irritation to the eyes, skin, and respiratory tract upon prolonged exposure.[1][5] Standard laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended.[19] The material should be stored below +30°C in a dry place.[8][11]

References

- 1. Page loading... [guidechem.com]

- 2. 4-Dimethylaminobenzylidenerhodanine | C12H12N2OS2 | CID 1273211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Dimethylaminobenzylidenerhodanine, GR 99%+ 536-17-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. CAS 536-17-4: this compound [cymitquimica.com]

- 5. 5-(4-(Dimethylamino)benzylidene)rhodanine | C12H12N2OS2 | CID 2723826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 536-17-4 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 536-17-4 [chemicalbook.com]

- 9. This compound - ideal solutions [idealmedical.co.za]

- 11. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. p-Dimethylaminobenzalrhodanine - Sciencemadness Wiki [sciencemadness.org]

- 13. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(4-Dimethylaminobenzylidene)rhodanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(4-Dimethylaminobenzylidene)rhodanine, a compound of interest in various chemical and pharmaceutical research areas. The document outlines key physical and spectroscopic data, details the experimental protocols for its characterization, and illustrates the analytical workflow and the relationship between different spectroscopic techniques and the structural information they provide.

Physicochemical and Spectroscopic Data

The following tables summarize the essential quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₂N₂OS₂ | [1][2][3] |

| Molecular Weight | 264.37 g/mol | [1][2][4] |

| Appearance | Red to dark red powder/crystals | [3][4][5] |

| Melting Point | 285-288 °C | [4][6] |

| Solubility | Insoluble in water; moderately soluble in acetone (B3395972); soluble in hot dioxane. | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Parameter | Value | Citations |

| UV-Visible Spectroscopy | λmax | 451 nm | [4][6] |

| Mass Spectrometry | Expected [M]⁺ | 264.37 (Calculated) | [1][2] |

| FT-IR Spectroscopy | Key Expected Vibrations | C=O (carbonyl), C=S (thiocarbonyl), C=C (alkene & aromatic), C-N (amine) | - |

| ¹H NMR Spectroscopy | Expected Chemical Shifts | Aromatic protons, vinylic proton, N-methyl protons, N-H proton | - |

| ¹³C NMR Spectroscopy | Expected Chemical Shifts | Aromatic carbons, vinylic carbon, C=O, C=S, N-methyl carbons | - |

Note: Specific experimental FT-IR and NMR data were not available in the cited literature. The tables list the expected signals based on the known structure of the molecule.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

2.1 Synthesis Protocol

A reported method for the synthesis involves a coupling reaction between rhodanine (B49660) and 4-dimethylaminobenzaldehyde.[5]

-

Preparation of Rhodanine Reagent : Rhodanine is prepared through the reaction of carbon disulfide and ether in the presence of ethanol, followed by the addition of concentrated ammonia (B1221849) to form a carbamate (B1207046) salt, which is then reacted with sodium chloroacetate.[5]

-

Coupling Reaction : 8 grams of rhodanine are dissolved in 160 cm³ of 1M NaOH.[5] This solution is then added to a solution of 10 grams of 4-dimethylaminobenzaldehyde dissolved in 100 cm³ of water.[5]

-

Isolation : The resulting product, this compound, precipitates and can be isolated through filtration, followed by washing and drying. The product is a red powder.[5]

2.2 UV-Visible (UV-Vis) Spectroscopy

This protocol is for determining the maximum absorbance wavelength (λmax) of the compound.

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as acetone, where it is moderately soluble. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and a second cuvette with the sample solution.

-

Data Acquisition : Scan the sample from 800 nm down to 200 nm. The wavelength at which the highest absorbance is recorded is the λmax. For this compound, it is reported at 451 nm.[4][6]

2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for identifying the functional groups present in the molecule.

-

Sample Preparation : As the compound is a solid powder, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the dry powder directly onto the ATR crystal (e.g., diamond or germanium).[7] Apply pressure using the anvil to ensure good contact.

-

Instrumentation : Use an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal first.[8] Then, collect the sample spectrum.[8] The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[8] The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, given the compound's limited solubility in other common NMR solvents). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).[9]

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[10] Ensure the instrument is properly tuned and shimmed for the specific sample and solvent.

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Key expected signals include those for the two N-methyl groups (singlet), aromatic protons (doublets), the vinylic proton (singlet), and the N-H proton of the rhodanine ring (broad singlet).

-

¹³C NMR : Acquire the carbon spectrum. Key expected signals correspond to the carbonyl carbon, thiocarbonyl carbon, aromatic and vinylic carbons, and the N-methyl carbons.

-

2.5 Mass Spectrometry (MS)

This protocol is for determining the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetone or methanol).

-

Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). The spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the compound's molecular weight (264.37).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic characterization.

References

- 1. scbt.com [scbt.com]

- 2. This compound [himedialabs.com]

- 3. This compound 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 536-17-4 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. This compound - ideal solutions [idealmedical.co.za]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

The Rhodanine Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine (B49660), a five-membered heterocyclic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry. First discovered in the late 19th century, its derivatives have since been the subject of extensive research, revealing a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of rhodanine and its derivatives, detailing their synthesis, biological applications, and the experimental methodologies used in their evaluation. The guide also addresses the critical issue of rhodanines as potential Pan-Assay Interference Compounds (PAINS), offering a balanced perspective for researchers in the field.

Discovery and History

The history of rhodanine began in 1877 when Polish chemist Marceli Nencki first synthesized the compound. He named it "Rhodaninsäure" (rhodanine acid) due to its synthesis from ammonium (B1175870) rhodanide (now known as ammonium thiocyanate) and chloroacetic acid in water. This initial synthesis laid the groundwork for over a century of research into this versatile heterocyclic core.

Early investigations into rhodanine chemistry focused on its synthesis and fundamental reactivity. However, the 20th century saw a surge in interest in the pharmacological potential of its derivatives. A significant milestone in the history of rhodanine derivatives was the discovery and development of Epalrestat (B1671369) in 1992.[1] This rhodanine-3-acetic acid derivative was approved for the treatment of diabetic neuropathy, validating the therapeutic potential of the rhodanine scaffold.[1] Since then, a vast number of rhodanine derivatives have been synthesized and evaluated for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Synthesis of Rhodanine and its Derivatives

The synthesis of the rhodanine core and its subsequent derivatization can be achieved through several methods. The most common approaches are outlined below.

Synthesis of the Rhodanine Core

The classical synthesis of rhodanine, as first reported by Nencki, involves the reaction of ammonium thiocyanate (B1210189) with chloroacetic acid. An alternative and widely used method is the reaction of an amine, carbon disulfide, and an α-haloacetic acid or its ester.

Synthesis of 5-Arylidenerhodanine Derivatives via Knoevenagel Condensation

A major class of biologically active rhodanine derivatives are the 5-arylidenerhodanines. These are typically synthesized through a Knoevenagel condensation between rhodanine (or an N-substituted rhodanine) and an aromatic aldehyde. This reaction is often catalyzed by a base, such as piperidine (B6355638) or sodium acetate (B1210297), in a suitable solvent like ethanol (B145695) or acetic acid.

Experimental Protocols

Protocol 2.2.1: General Procedure for the Synthesis of 5-Arylidenerhodanine Derivatives

This protocol describes a typical Knoevenagel condensation for the synthesis of 5-arylidenerhodanine derivatives.

Materials:

-

Rhodanine (or N-substituted rhodanine)

-

Aromatic aldehyde

-

Sodium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of rhodanine (1 equivalent), the aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) is prepared in glacial acetic acid.

-

The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 5-arylidenerhodanine derivative.

Biological Activities of Rhodanine Derivatives

Rhodanine derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug discovery programs. A summary of the key activities is presented below, with quantitative data organized in the subsequent tables.

Anticancer Activity

Numerous rhodanine derivatives have been reported to exhibit potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and phosphatases like PRL-3.

Antibacterial Activity

The rhodanine scaffold has been a fruitful source of antibacterial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Antiviral Activity

Rhodanine derivatives have also been investigated for their antiviral properties and have shown promising activity against a range of viruses, including HIV, HSV, and even SARS-CoV-2.[1]

Data Presentation: Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for a selection of rhodanine derivatives.

Table 1: Anticancer Activity of Selected Rhodanine Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Various | GI50 (mean) | 1.57 | [2] |

| 4-[5-(4'-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 (Ovarian) | IC50 | 4.4 | |

| 4-[5-(4'-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780cisR (Ovarian) | IC50 | 3.3 | |

| S-glucosylated rhodanine 6 | HepG2 (Liver) | IC50 | 0.21 | [3] |

| S-glucosylated rhodanine 6 | A549 (Lung) | IC50 | 1.7 | [3] |

| S-glucosylated rhodanine 6 | MCF-7 (Breast) | IC50 | 11.7 | [3] |

Table 2: Antibacterial Activity of Selected Rhodanine Derivatives

| Compound | Bacterial Strain | Activity Metric | Value (µM) | Reference |

| Rh 2 | Vancomycin-resistant S. aureus (VRSA) | MIC90 | 4 | [4] |

| Rh 2 | Methicillin-resistant S. aureus (MRSA) | MIC90 | 4 | [4] |

| Rh 2 | Vancomycin-resistant Enterococcus (VRE) | MIC90 | 8 | [4] |

| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Gram-positive bacteria (including MRSA) | MIC | ≥15.62 | [5] |

| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide | Mycobacterium tuberculosis | MIC | 8-16 | [5] |

Table 3: Antiviral Activity of Selected Rhodanine Derivatives

| Compound | Virus | Cell Line | Activity Metric | Value (nM) | Reference |

| Compound 2 | HIV-1 (AD8) | TZM-bl | EC50 | 6.9 | |

| Compound 9a | HIV-1 (AD8) | TZM-bl | EC50 | 7.5 | |

| Compound 9a | HIV-1 (NL4.3) | TZM-bl | EC50 | 5.4 | |

| Compound 2 | HSV-2 | Vero | EC50 | <168 | |

| Compound 9e | HHV-6 | Human cells | - | Significant inhibition |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of rhodanine derivatives stem from their ability to interact with a variety of biological targets and modulate different signaling pathways.

Inhibition of Aldose Reductase by Epalrestat

Epalrestat, a marketed drug for diabetic neuropathy, functions by inhibiting the enzyme aldose reductase in the polyol pathway. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, which can lead to osmotic stress and cellular damage in nerve cells. By inhibiting this enzyme, epalrestat reduces the accumulation of sorbitol, thereby mitigating nerve damage.

Caption: Inhibition of the Polyol Pathway by Epalrestat.

Rhodanine Derivatives as Pan-Assay Interference Compounds (PAINS)

A critical consideration in the development of rhodanine-based drugs is their potential to act as Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear to be active in a wide range of high-throughput screening assays due to non-specific mechanisms, rather than specific interactions with the intended biological target. For rhodanine derivatives, two primary mechanisms of PAINS behavior have been proposed:

-

Michael Acceptors: The exocyclic double bond at the 5-position of many rhodanine derivatives can act as a Michael acceptor, leading to covalent modification of proteins. This non-specific reactivity can result in false-positive hits in various assays.

-

Aggregation: Some rhodanine derivatives have a tendency to form aggregates in solution. These aggregates can sequester and denature proteins, leading to non-specific inhibition in enzyme assays.

It is crucial for researchers to be aware of these potential pitfalls and to employ appropriate counter-screens and secondary assays to validate true hits and distinguish them from PAINS.

Caption: Mechanisms of PAINS Behavior in Rhodanine Derivatives.

Experimental Protocols for Biological Assays

The evaluation of the biological activity of rhodanine derivatives relies on a variety of standardized in vitro assays. Detailed protocols for some of the most common assays are provided below.

Protocol 5.1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Rhodanine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the rhodanine derivative and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5.2: Broth Microdilution Method for Antibacterial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Rhodanine derivative stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the rhodanine derivative in the broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5.3: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral infectivity by an antiviral compound.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Cell culture medium

-

Rhodanine derivative stock solution

-

Agarose or methylcellulose (B11928114) overlay

-

Crystal violet staining solution

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the rhodanine derivative and pre-incubate with a known amount of virus for a specific time.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

-

Incubate the plates until viral plaques (zones of cell death) are visible.

-

Fix and stain the cells with crystal violet to visualize and count the plaques.

-

The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is then calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of a novel rhodanine derivative.

Caption: General Experimental Workflow for Rhodanine Derivatives.

Conclusion

The rhodanine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. From its initial discovery to the development of marketed drugs and a plethora of investigational agents, the journey of rhodanine derivatives highlights the enduring importance of heterocyclic chemistry in drug discovery. While the challenge of PAINS needs to be carefully addressed through rigorous experimental validation, the versatility of the rhodanine core and the diverse biological activities of its derivatives ensure that it will remain a prominent and promising scaffold for the development of new medicines for the foreseeable future. This guide provides a solid foundation for researchers to understand the history, synthesis, and evaluation of these important molecules, and to navigate the complexities of their development into potential therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-(4-Dimethylaminobenzylidene)rhodanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Dimethylaminobenzylidene)rhodanine is a rhodanine-based small molecule that has garnered attention in drug discovery due to its diverse biological activities. As a member of the rhodanine (B49660) class, it is implicated in the modulation of various cellular processes through the inhibition of key enzymes and disruption of protein-protein interactions. This technical guide provides a comprehensive overview of the putative mechanisms of action for this compound, with a critical evaluation of its potential as a specific therapeutic agent versus its classification as a Pan-Assay Interference Compound (PAINS). This document details its known and potential molecular targets, summarizes relevant quantitative data, and provides detailed experimental protocols for its characterization.

Introduction to Rhodanine and its Derivatives

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are a class of heterocyclic compounds that have been extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The rhodanine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1][2][3] However, this promiscuity has also led to the classification of many rhodanine derivatives as PAINS, which can exhibit non-specific activity in high-throughput screening assays.[4][5]

This compound is a specific derivative characterized by a dimethylaminobenzylidene moiety at the 5-position of the rhodanine ring. This substitution pattern is common among biologically active rhodanines and is known to influence their inhibitory potential.

Putative Mechanisms of Action

The mechanism of action of this compound is not yet fully elucidated for specific protein targets. However, based on extensive research on structurally related rhodanine derivatives, several key mechanisms can be proposed.

Enzyme Inhibition

Rhodanine derivatives are known to inhibit a variety of enzymes, primarily through competitive or non-competitive binding to the active or allosteric sites.

-

Kinase Inhibition: A primary mode of action for many rhodanine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Rhodanine-based compounds have been shown to inhibit several kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a key role in cell proliferation and survival.[6][7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[8][9]

-

c-Src Kinase: A non-receptor tyrosine kinase involved in cell growth, differentiation, and motility.

-

-

Phosphatase of Regenerating Liver 3 (PRL-3) Inhibition: Some rhodanine derivatives have been identified as inhibitors of PRL-3, a phosphatase implicated in cancer metastasis.

-

Other Enzymes: Rhodanine derivatives have also been reported to inhibit other enzymes such as metallo-β-lactamases through hydrolysis to a thioenolate that chelates zinc ions in the active site.

Inhibition of Protein Aggregation

Certain rhodanine-based compounds have been shown to inhibit the aggregation of proteins associated with neurodegenerative diseases, such as tau and α-synuclein. This suggests a potential therapeutic application in conditions like Alzheimer's and Parkinson's disease.

Antibacterial Activity

The antibacterial properties of some rhodanine derivatives are attributed to the inhibition of essential bacterial processes, such as transcription.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, data for a structurally similar compound, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid , provides valuable insight into its potential potency.

| Compound | Cell Line | IC50 (µM) | Citation |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 | 4.4 | [10] |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780cisR | 3.3 | [10] |

Signaling Pathways

The inhibitory action of this compound on kinases such as EGFR and VEGFR suggests its involvement in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Druggable Target Analysis [targets.linkedomics.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5-(4-Dimethylaminobenzylidene)rhodanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Dimethylaminobenzylidene)rhodanine is a synthetic organic compound with a rhodanine (B49660) core, recognized for its utility as a chromogenic reagent and its potential as a scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and drug development. This guide provides a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different conditions. Detailed experimental protocols for determining these properties are also presented, alongside visualizations of relevant experimental workflows and a conceptual signaling pathway.

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity, formulation feasibility, and analytical method development. This compound exhibits a wide range of solubilities depending on the solvent system.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most consistently reported values are for its solubility in water and dimethyl sulfoxide (B87167) (DMSO).

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 993.7 mg/L[1] | 25 |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Not Specified |

Qualitative Solubility Data

A substantial amount of qualitative data describes the solubility of this compound in a variety of organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and in vitro assays.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Acetone | Moderately soluble[2], 0.03% solution is clear[3] |

| Alcohol (Ethanol) | Soluble |

| Benzene | Very slightly soluble[2] |

| Chloroform | Very slightly soluble[2] |

| Diethyl Ether | Very slightly soluble[2] |

| 1,4-Dioxane | Soluble 0.1 g/10 mL (hot)[1] |

| Formic Acid (85%) | Very soluble[4] |

| Hydrochloric Acid (37%) | Very soluble[4] |

| Pyridine | Very soluble[4] |

| Ethyl Acetate | Very soluble[4] |

| Methyl Acetate | Very soluble[4] |

| Acetonitrile | Moderately soluble[4] |

| Butanol | Very slightly soluble[4] |

| Isopropanol | Very slightly soluble[4] |

| Methanol | Very slightly soluble[4] |

| Toluene | Very slightly soluble[4] |

| Xylene | Very slightly soluble[4] |

| Ammonia (25% aq.) | Insoluble[4] |

| Formaldehyde (37%) | Insoluble[4] |

| Hexane | Insoluble[4] |

Note: Some sources provide conflicting information. For instance, one source lists the compound as both "insoluble" and "very soluble" in water, which is likely an error. The quantitative value is considered more reliable.

Stability Profile

The stability of a compound under various environmental conditions is a critical factor for its storage, handling, and application.

Thermal Stability

This compound is a crystalline solid with a high melting point, indicating good thermal stability under normal conditions.

Table 3: Thermal Stability Data for this compound

| Parameter | Value |

| Melting Point/Range | 285 - 288 °C (decomposes)[5] |

| Recommended Storage Temp. | Below +30°C[1] |

Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[5]

Chemical Stability

The compound is generally stable under normal conditions. However, it is incompatible with certain chemical classes.

Table 4: Chemical Compatibility of this compound

| Condition | Stability/Incompatibility |

| Normal Conditions | Stable[5] |

| Strong Oxidizing Agents | Incompatible, may react violently[5][6] |

| Excess Heat | To be avoided[5] |

pH and Photostability

Specific data on the stability of this compound at different pH values and its photostability are not extensively available in the public domain. However, the general class of rhodanine derivatives can be susceptible to photodegradation.[7][8][9][10] It is recommended that solutions of the compound be protected from light, especially during long-term storage or prolonged experiments.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Volumetric flasks

-

Incubator shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the solution to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure all solid particles are removed, centrifuge the aliquot at high speed or filter it through a 0.45 µm filter.[13]

-

Quantification: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., measure absorbance at λmax ≈ 451 nm for UV-Vis).[2]

-

Calculation: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol for Photostability Testing (ICH Q1B Guideline)

The International Council for Harmonisation (ICH) Q1B guideline provides a framework for assessing the photostability of new drug substances and products.[14][15]

Objective: To evaluate the intrinsic photostability of this compound.

Materials:

-

This compound (solid or in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)[16]

-

Chemically inert, transparent containers

-

Dark control samples wrapped in aluminum foil

-

Analytical instrument for quantification (e.g., HPLC)

Procedure:

-

Sample Preparation: Place the solid compound in a thin layer (not more than 3 mm) in a suitable container.[17] For solutions, use a chemically inert, transparent container. Prepare dark control samples by wrapping identical containers with aluminum foil.

-

Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[16] Place the dark control samples in the same chamber to experience the same temperature conditions.

-

Analysis: After the exposure period, analyze the light-exposed samples and the dark control samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating analytical method (typically HPLC).

-

Evaluation: Compare the results from the light-exposed samples to those of the dark control samples. Significant degradation or the formation of new impurities in the light-exposed sample indicates photolability.

Caption: Workflow for ICH Q1B Photostability Testing.

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound are not well-elucidated, it has been identified as a potential inhibitor of Cytochrome P450 (CYP) enzymes, specifically CYP4A12B.[18] CYP enzymes are crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions.

Conceptual Mechanism of CYP450 Inhibition

The diagram below illustrates a general mechanism by which a small molecule inhibitor, such as a rhodanine derivative, can interact with and inhibit a CYP450 enzyme.

Caption: Conceptual Diagram of CYP450 Enzyme Inhibition.

Analytical Workflow: Quantification of Silver

This compound is a well-known chromogenic reagent for the detection and quantification of silver ions.[2][19] This property is utilized in various analytical workflows.

Caption: Analytical Workflow for Silver Quantification.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While there is a good foundation of qualitative solubility data, further quantitative studies across a broader range of pharmaceutically relevant solvents are warranted. Similarly, detailed investigations into its pH-dependent stability and photodegradation pathways would be highly beneficial for its development as a pharmaceutical agent. The provided experimental protocols offer a standardized approach for generating such crucial data, ensuring consistency and comparability across different research settings. The visualization of its role in analytical workflows and its potential as a CYP450 inhibitor highlights its broader applicability and relevance in drug discovery and development.

References

- 1. This compound | 536-17-4 [chemicalbook.com]

- 2. This compound - ideal solutions [idealmedical.co.za]

- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. p-Dimethylaminobenzalrhodanine - Sciencemadness Wiki [sciencemadness.org]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journal.bcrec.id [journal.bcrec.id]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. scielo.br [scielo.br]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 16. youtube.com [youtube.com]

- 17. ikev.org [ikev.org]

- 18. scbt.com [scbt.com]

- 19. upload.wikimedia.org [upload.wikimedia.org]

Quantum Chemical Studies of 5-(4-Dimethylaminobenzylidene)rhodanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical studies of 5-(4-Dimethylaminobenzylidene)rhodanine, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis, experimental characterization, and theoretical analysis of this rhodanine (B49660) derivative. A key focus is the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, electronic, and optical properties. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering detailed experimental protocols, a compilation of quantitative data, and visualizations of key concepts and workflows.

Introduction

This compound is a heterocyclic compound belonging to the rhodanine family, which is recognized as a privileged scaffold in medicinal chemistry.[1] Derivatives of rhodanine exhibit a wide range of biological activities, and this compound, in particular, has been investigated for its potential as an antibacterial and anticancer agent. Its utility also extends to analytical chemistry, where it is used as a reagent for the detection of various metal ions.[1][2]

The electronic and structural properties of this compound are crucial to its function. The molecule possesses a dimethylamino group, which acts as an electron donor, and a rhodanine ring, which can act as an electron acceptor, leading to interesting intramolecular charge transfer characteristics. These features make it an excellent candidate for quantum chemical studies to understand the relationship between its structure and its chemical and physical properties.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the behavior of molecules and for the rational design of new functional materials.[3][4] By correlating theoretical calculations with experimental data, a deeper understanding of the molecule's reactivity, stability, and spectroscopic behavior can be achieved.

Synthesis and Experimental Characterization

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between rhodanine and 4-dimethylaminobenzaldehyde.

General Synthesis Protocol

A mixture of rhodanine and 4-dimethylaminobenzaldehyde is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid, often in the presence of a basic catalyst like sodium acetate (B1210297) or piperidine. The reaction mixture is then heated under reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration, washed, and recrystallized to obtain the pure this compound.[1][5]

Experimental Characterization Techniques

The structural and photophysical properties of the synthesized compound are typically characterized using a variety of spectroscopic and analytical techniques.

NMR spectroscopy is used to confirm the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments.

-

¹³C NMR: The carbon-13 NMR spectrum is used to identify all the unique carbon atoms in the molecule.

Protocol: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Protocol: The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹. Alternatively, the spectrum can be obtained from a thin film of the sample on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the energy gap between the electronic ground and excited states.

Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or dioxane). The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 800 nm, using a UV-Vis spectrophotometer. The concentration of the solution should be adjusted to ensure that the absorbance at λmax falls within the linear range of the instrument.

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.[6]

Protocol: A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 100 K), using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal structure is then solved and refined using specialized software.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on DFT, are powerful tools for investigating the electronic structure and properties of this compound.

Computational Methodology

Density Functional Theory (DFT): DFT calculations are used to determine the optimized geometry, electronic properties, and vibrational frequencies of the molecule in its ground state. A popular and effective approach involves the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, such as 6-31G(d,p) or larger.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is employed to calculate the electronic excitation energies and to simulate the UV-Vis absorption spectrum. This method provides insights into the nature of the electronic transitions.

Software: A variety of quantum chemistry software packages can be used to perform these calculations, such as Gaussian, ORCA, or GAMESS.

General Workflow:

-

Input Structure: A starting molecular geometry is created, often based on known structures or built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using DFT.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it corresponds to a true energy minimum and to simulate the IR spectrum.

-

Electronic Property Calculation: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential are calculated.

-

Excited State Calculation: TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.

Data Presentation

The following tables summarize key quantitative data obtained from experimental and computational studies of this compound.

Table 1: Experimental and Calculated Spectroscopic Data

| Property | Experimental Value | Calculated Value | Method/Functional/Basis Set | Reference |

| λmax (UV-Vis) | 451 nm (in acetone) | - | - | [7] |

| ¹H NMR (δ, ppm) | 7.50 (s, 1H), 7.61 (d, 2H), 7.57 (d, 2H) | - | DMSO-d₆ | [1] |

| ¹³C NMR (δ, ppm) | 116.8, 118.2 (CN), 126.8 (C-5'), 166.0 (C=O) | - | DMSO-d₆ | [1] |

| FT-IR (cm⁻¹) | 1668 (C=O), 1585, 1575, 1562 (C=C) | - | Neat | - |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 3.93590(10) | |

| b (Å) | 11.2480(3) | |

| c (Å) | 26.6703(7) | |

| β (°) | 93.8530(10) | |

| Volume (ų) | 1178.64(5) | |

| Z | 4 |